3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a phenyl group, a methyl group, and two morpholino groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Introduction of morpholino groups: The 4,4-dimorpholino substitution can be introduced by reacting the pyrazolone intermediate with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups replacing the morpholino groups.
Scientific Research Applications
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies investigating its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the morpholino substitutions.
4,4-Dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl group.
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the morpholino groups.
Uniqueness
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the methyl group and the dimorpholino substitutions on the pyrazolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
18630-79-0 |
---|---|
Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-methyl-4,4-dimorpholin-4-yl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H24N4O3/c1-15-18(20-7-11-24-12-8-20,21-9-13-25-14-10-21)17(23)22(19-15)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3 |
InChI Key |
XLPGEMTWLSUNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(N2CCOCC2)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.